

Application Notes and Protocols for Electrophysiology Recording with LY310762

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Compound of Interest

Compound Name: LY310762

Cat. No.: B1675665

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Introduction

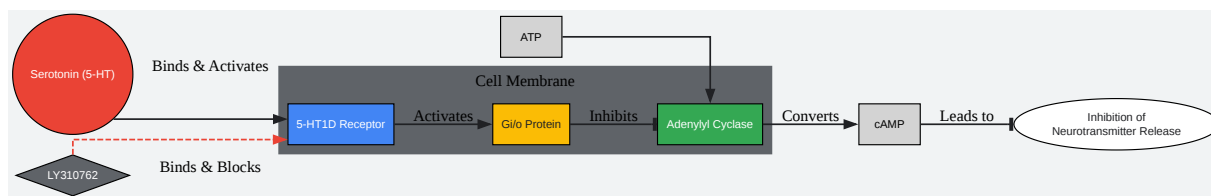
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a vast array of physiological processes in the central nervous system (CNS), including mood, anxiety, and locomotion.[1] Its diverse effects are mediated by at least 14 distinct receptor subtypes, each with unique signaling properties and anatomical distributions.[2] The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) family and is primarily found in the brain.[1][3] It functions as an autoreceptor on presynaptic terminals to inhibit the release of serotonin and other neurotransmitters, and also as a postsynaptic receptor.[1][4]

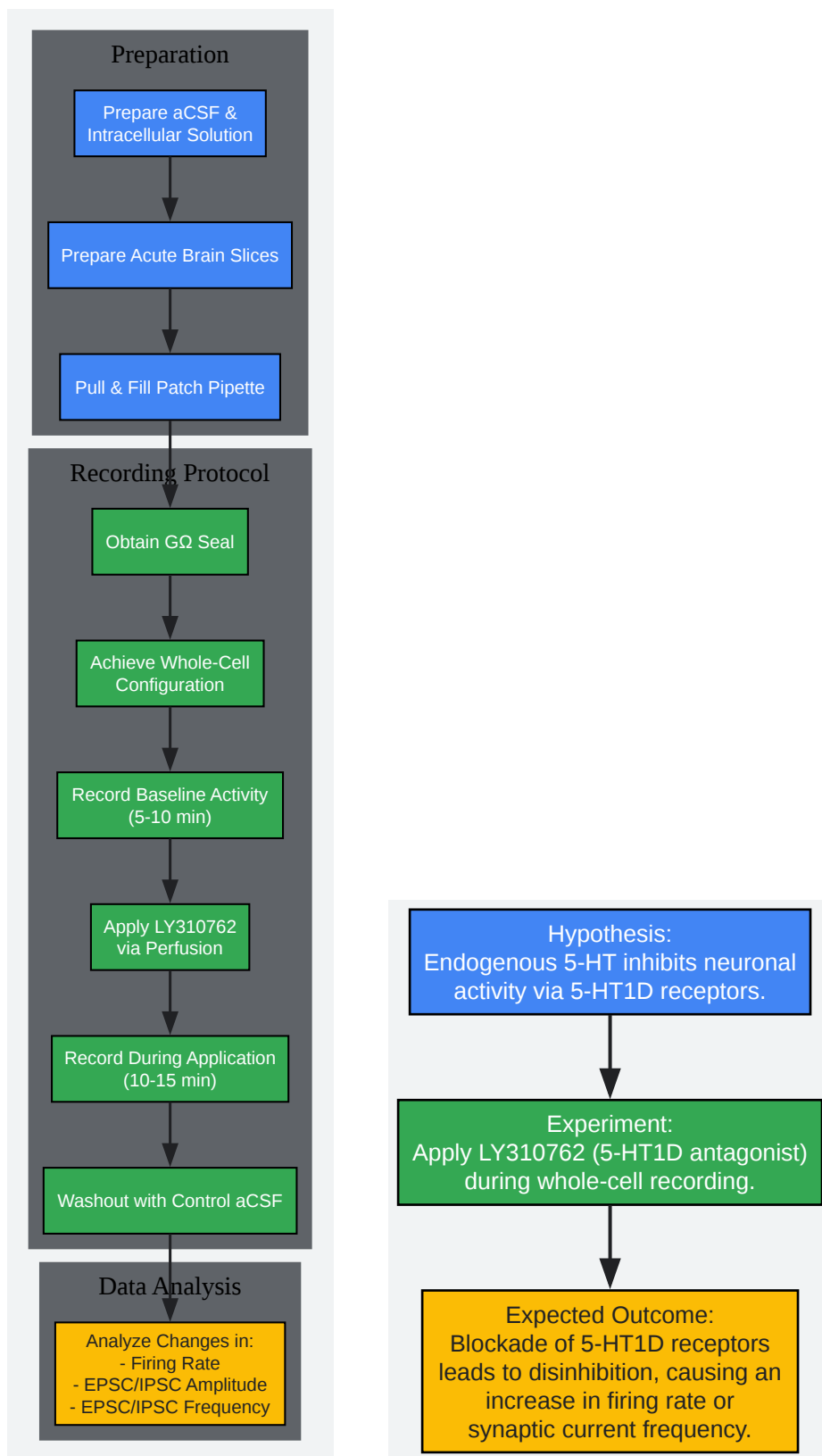
LY310762 is a potent and selective antagonist for the 5-HT1D receptor. In electrophysiological studies, **LY310762** serves as a crucial pharmacological tool to investigate the physiological roles of endogenous serotonin acting on 5-HT1D receptors. By blocking the activation of these receptors, researchers can elucidate their contribution to the modulation of neuronal excitability, synaptic transmission, and network activity. These application notes provide detailed protocols for utilizing **LY310762** in electrophysiological experiments.

Mechanism of Action of LY310762

The 5-HT1D receptor is coupled to an inhibitory G protein (Gai/o).[2] When activated by serotonin, the Gai/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can

subsequently modulate the activity of various downstream effectors, such as protein kinase A (PKA) and ion channels. As a selective antagonist, **LY310762** binds to the 5-HT1D receptor without activating it, thereby preventing serotonin from binding and initiating this intracellular signaling cascade. The primary effect of **LY310762** in a system with tonic serotonergic input is the disinhibition of the cellular processes normally suppressed by 5-HT1D receptor activation.





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References

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- 4. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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